molecular formula C9H15NO2 B1628546 N-(2-Furylmethyl)-3-methoxypropan-1-amine CAS No. 932267-74-8

N-(2-Furylmethyl)-3-methoxypropan-1-amine

Cat. No.: B1628546
CAS No.: 932267-74-8
M. Wt: 169.22 g/mol
InChI Key: NJEHMJMQTGYMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furylmethyl)-3-methoxypropan-1-amine is an organic compound that features a furan ring attached to a methoxypropanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-3-methoxypropan-1-amine typically involves the reaction of 2-furylmethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method often employs catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

N-(2-Furylmethyl)-3-methoxypropan-1-amine has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involved in mood regulation and seizure activity. For instance, studies have shown that derivatives of this compound may exhibit anticonvulsant properties by modulating GABAergic activity, which is crucial in managing epilepsy and anxiety disorders .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that modifications of the furan moiety can enhance antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Biochemical Applications

Proteomics Research

This compound is used in proteomics as a reagent for labeling proteins and studying protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for understanding protein function and dynamics in biological systems .

Corrosion Inhibition

This compound has also been identified as a corrosion inhibitor in aqueous environments. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that reduces oxidation rates. This application is particularly relevant in industries where metal integrity is critical, such as construction and manufacturing .

Materials Science

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Neuropharmacology Exhibits anticonvulsant properties in animal models.
Antimicrobial Activity Demonstrated efficacy against Gram-positive bacteria.
Proteomics Useful in protein labeling and interaction studies.
Corrosion Inhibition Effective at reducing corrosion rates in metals.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and methoxypropanamine chain can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Furylmethyl)-3-methoxypropan-1-amine include:

Uniqueness

This compound is unique due to the presence of both a furan ring and a methoxypropanamine chain, which confer distinct chemical and biological properties.

Biological Activity

N-(2-Furylmethyl)-3-methoxypropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound has the following chemical characteristics:

  • Chemical Formula : C₉H₁₅NO₂
  • CAS Number : 932267-74-8
  • Molecular Weight : 169.23 g/mol

1. Monoamine Oxidase Inhibition

Research has indicated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the breakdown of neurotransmitters such as dopamine. The compound has shown promise in enhancing synaptic transmission without inducing pathological hyperexcitability, making it a candidate for further investigation in cognitive disorders like Alzheimer's disease .

Table 1: MAO Inhibition Profile

Compound NameTarget EnzymeIC50 (μM)Selectivity Ratio
F2MPAMAO-B5.16 ± 0.86>19
ClorgylineMAO-A--
IproniazidMAO-A/B--
L-deprenylMAO-B--

2. Neuroprotective Effects

In vivo studies demonstrated that F2MPA enhances long-term potentiation (LTP) in the dentate gyrus of the hippocampus, suggesting potential neuroprotective effects. These findings are significant as they indicate that the compound may improve cognitive function through modulation of synaptic plasticity .

Case Study 1: Neuropharmacological Evaluation

A study conducted on anesthetized rats evaluated the effects of F2MPA on synaptic transmission and excitability in the hippocampus. The results indicated that F2MPA significantly improved synaptic transmission without triggering hyperexcitability, highlighting its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of this compound derivatives revealed that modifications to the furylmethyl group can enhance MAO-B selectivity and potency. This research emphasizes the importance of structural components in determining biological activity and therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to MAO-B. These studies suggest that the compound fits well within the active site of the enzyme, providing insights into its mechanism of action and potential for further optimization .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEHMJMQTGYMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586192
Record name N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932267-74-8
Record name N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2-Furylmethyl)-3-methoxypropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.